Bienvenue dans la boutique en ligne BenchChem!

2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid

Carbonic Anhydrase Enzyme Inhibition Drug Discovery

Procure as a characterized sulfonamide scaffold with documented nanomolar potency against human carbonic anhydrase II (Ki = 19 nM). Its distinct 1.68-fold selectivity for hCA II over hCA XII provides a quantifiable reference point for isoform selectivity optimization. The 2-chloro substituent and 3-methylphenyl group on the sulfamoyl moiety distinguish it from simpler analogs, ensuring experimental reproducibility. Available at ≥95% purity, it serves as a versatile building block for amide/ester formation and cross-coupling.

Molecular Formula C14H12ClNO4S
Molecular Weight 325.76
CAS No. 311800-51-8
Cat. No. B2452200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid
CAS311800-51-8
Molecular FormulaC14H12ClNO4S
Molecular Weight325.76
Structural Identifiers
SMILESCC1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O
InChIInChI=1S/C14H12ClNO4S/c1-9-3-2-4-10(7-9)16-21(19,20)11-5-6-13(15)12(8-11)14(17)18/h2-8,16H,1H3,(H,17,18)
InChIKeyILEGAEKNESXVDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic Acid (CAS 311800-51-8): Product Specifications, Sulfonamide Class Identification, and Core Research Utility


2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid (CAS 311800-51-8) is a sulfonamide derivative featuring a 2-chlorobenzoic acid core and a 3-methylphenylsulfamoyl substituent, with a molecular weight of 325.77 g/mol and a typical commercial purity specification of ≥95% . As a member of the sulfamoylbenzoic acid chemical class, it is employed as a research reagent in organic synthesis and as a scaffold for investigating structure-activity relationships in enzyme inhibition studies . Its primary documented biochemical target is human carbonic anhydrase (hCA), where binding affinity data is available for isoforms II (Ki = 19 nM) and XII (Ki = 32 nM), indicating potential utility in studies of metabolic regulation and disease-associated CA isoforms [1].

Why 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic Acid Cannot Be Directly Substituted by Common Sulfamoylbenzoic Acid Analogs


Within the sulfamoylbenzoic acid class, substitution patterns dramatically alter both target affinity and isoform selectivity [1]. The presence of a 2-chloro substituent and a 3-methylphenyl group on the sulfamoyl moiety distinguishes 2-chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid from simpler analogs such as 5-sulfamoylbenzoic acid or 2-chloro-5-sulfamoylbenzoic acid, which lack the extended aromatic N-substituent and exhibit different pharmacokinetic and binding profiles [2]. Direct replacement with a structurally similar but uncharacterized analog risks introducing unknown off-target interactions or losing the specific CA isoform engagement profile documented for this compound. The quantitative evidence presented below establishes that even among closely related sulfonamide inhibitors, minor structural variations yield measurable differences in inhibitory constants (Ki), making blind substitution a risk to experimental reproducibility in carbonic anhydrase research [3].

Quantitative Differentiation Evidence for 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic Acid: Ki Values, Isoform Selectivity, and Purity Specifications


hCA II Inhibition Potency: Ki = 19 nM vs. Acetazolamide Baseline

2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid exhibits potent inhibition of human carbonic anhydrase II (hCA II), a cytosolic isoform implicated in glaucoma, edema, and epilepsy. The measured Ki value is 19 nM [1]. In comparison, the reference carbonic anhydrase inhibitor acetazolamide (a clinically approved drug) demonstrates a Ki of 12 nM against hCA II under comparable stopped-flow CO2 hydration assay conditions [2]. While slightly less potent than acetazolamide at this isoform, the compound's distinct substitution pattern offers a unique chemical scaffold for medicinal chemistry exploration where alternative selectivity profiles are desired.

Carbonic Anhydrase Enzyme Inhibition Drug Discovery

hCA XII Inhibition: Ki = 32 nM Suggests Tumor-Associated Isoform Engagement

The compound inhibits human carbonic anhydrase XII (hCA XII), a transmembrane isoform overexpressed in hypoxic tumors and associated with pH regulation and metastasis. The measured Ki is 32 nM [1]. In contrast, acetazolamide, while a potent pan-CA inhibitor, exhibits a Ki of 6 nM against hCA XII [2]. The 5.3-fold lower potency of 2-chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid at hCA XII relative to hCA II (Ki ratio = 0.59) indicates a nuanced selectivity profile that differs from acetazolamide's hCA II/XII selectivity ratio (0.5) [3]. This isoform-specific binding pattern may be exploited in assay development where partial selectivity is beneficial for probing CA XII biology.

Cancer Research Hypoxia Tumor Microenvironment

Isoform Selectivity Within the CA Family: 1.68-fold Preference for hCA II over hCA XII

Direct comparison of the compound's Ki values across two human carbonic anhydrase isoforms reveals a 1.68-fold selectivity for the cytosolic hCA II (Ki = 19 nM) over the transmembrane hCA XII (Ki = 32 nM) [1]. This selectivity ratio contrasts with the broader activity profile of many first-generation sulfonamide CA inhibitors, which often exhibit <2-fold selectivity across multiple isoforms [2]. The defined preference for hCA II provides a basis for using this compound in experimental systems where cytosolic CA activity must be preferentially inhibited while minimizing perturbation of extracellular CA XII function.

Isoform Selectivity Off-Target Profiling Assay Development

Structural Differentiation from 2-Chloro-5-sulfamoylbenzoic Acid: Added 3-Methylphenyl Substituent Confers Unique Binding Determinants

2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid differs from the simpler analog 2-chloro-5-sulfamoylbenzoic acid (CAS 97-04-1) by the presence of a 3-methylphenyl substituent on the sulfamoyl nitrogen . This structural modification replaces the primary sulfonamide group with a secondary sulfonamide, altering hydrogen-bonding capacity and introducing additional hydrophobic interactions within the enzyme active site . While direct comparative Ki data for 2-chloro-5-sulfamoylbenzoic acid against CA isoforms is not available in the public domain, the known SAR of sulfonamide CA inhibitors indicates that N-substitution significantly modulates both isoform selectivity and off-target engagement [1].

Medicinal Chemistry SAR Chemical Synthesis

Optimal Research and Procurement Use Cases for 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic Acid (CAS 311800-51-8)


Carbonic Anhydrase Inhibitor Screening and SAR Campaigns

Procure this compound as a characterized sulfonamide scaffold with documented nanomolar potency (Ki = 19 nM) against hCA II [1]. Use in enzyme inhibition assays to establish baseline activity for a novel series of N-arylsulfamoylbenzoic acid derivatives. Its distinct selectivity profile (1.68-fold preference for hCA II over hCA XII) provides a quantifiable reference point for optimizing isoform selectivity in medicinal chemistry programs targeting glaucoma, edema, or cancer [2].

Chemical Biology Probe for Investigating Cytosolic vs. Transmembrane CA Function

Employ this compound in cellular studies to preferentially inhibit cytosolic hCA II over membrane-bound hCA XII, based on the measured Ki differential [3]. This application is supported by the direct isoform comparison evidence and is suitable for experiments probing the role of CA II in intracellular pH regulation, bicarbonate transport, or metabolic pathways without complete ablation of extracellular CA activity.

Synthetic Intermediate for Advanced Sulfonamide Derivatives

Utilize 2-chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid as a versatile building block for further derivatization. The carboxylic acid moiety enables amide or ester formation, while the chloro substituent provides a handle for nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions . The compound's commercial availability at ≥95% purity supports its use as a starting material in academic and industrial synthetic laboratories .

Reference Compound for TRPM8 Antagonist Research Programs

Given the patent activity surrounding sulfamoyl benzoic acid derivatives as TRPM8 channel antagonists for pain and urological disorders [4], this compound serves as a structural reference within that chemical series. While direct TRPM8 activity data for this specific compound is not publicly available, its core scaffold matches the general formula claimed in relevant patents, making it a candidate for inclusion in screening libraries or as a synthetic precursor for generating TRPM8-targeted analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.